4-Methoxystyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJRSHJHFRVGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-44-5 | |
| Record name | Benzene, 1-ethenyl-4-methoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-44-5 | |
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DSSTOX Substance ID |
DTXSID7073222 | |
| Record name | Benzene, 1-ethenyl-4-methoxy- | |
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Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Vinylanisole | |
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CAS No. |
637-69-4 | |
| Record name | 4-Methoxystyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Vinylanisole | |
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| Record name | 4-Methoxystyrene | |
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| Record name | 4-Methoxystyrene | |
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| Record name | Benzene, 1-ethenyl-4-methoxy- | |
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| Record name | 4-vinylanisole | |
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| Record name | 4-VINYLANISOLE | |
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Synthetic Methodologies for 4 Methoxystyrene and Its Derivatives
Established Synthetic Routes
Traditional methods for synthesizing 4-Methoxystyrene often involve well-documented reactions, providing reliable, albeit sometimes complex, pathways to the target compound.
A notable method for the preparation of this compound involves the Wittig reaction. chemicalbook.compatsnap.com This approach is a cornerstone of alkene synthesis, creating a carbon-carbon double bond by reacting a phosphorus ylide with a carbonyl compound. masterorganicchemistry.commnstate.edu In this specific synthesis, p-methoxybenzyl alcohol serves as the precursor. chemicalbook.compatsnap.com The alcohol is reacted with reagents such as triphenylphosphine (B44618), formaldehyde, and hydrobromic acid to generate the desired styrene (B11656) derivative. chemicalbook.compatsnap.com A key challenge in this route can be the preparation of the Wittig reagent, which can be complex and may require specialized equipment, particularly if gaseous reagents are involved. google.com
The general mechanism involves the formation of a phosphonium (B103445) salt from the precursor, which is then deprotonated by a strong base to form the nucleophilic phosphorus ylide. mnstate.edu This ylide attacks the carbonyl carbon of an aldehyde or ketone, leading to a betaine (B1666868) intermediate which then collapses to form a four-membered oxaphosphetane ring. masterorganicchemistry.com This ring subsequently decomposes to yield the final alkene product and a phosphine (B1218219) oxide byproduct, such as triphenylphosphine oxide. masterorganicchemistry.com
A frequently employed pathway to this compound begins with 4-methoxyacetophenone. chemicalbook.compatsnap.comgoogle.com This multi-step process involves a sequence of reduction, esterification, and elimination reactions.
Reduction: The initial step is the reduction of the ketone group in 4-methoxyacetophenone to a secondary alcohol. This is commonly achieved using a reducing agent like potassium borohydride (B1222165) in an alcohol solvent. chemicalbook.comgoogle.com The reaction converts the starting ketone into the intermediate, 1-(4-methoxyphenyl)ethanol (B1200191). chemicalbook.comgoogle.comgoogle.com This reduction step has been reported with high yields, for instance, a 98% yield was obtained after reacting 4-methoxyacetophenone with potassium borohydride in industrial alcohol for 6 hours. patsnap.com
Table 1: Example of Multi-Step Synthesis from 4-Methoxyacetophenone
| Step | Starting Material | Reagents | Product | Reported Yield |
|---|---|---|---|---|
| 1. Reduction | 4-Methoxyacetophenone | Potassium Borohydride, Industrial Alcohol | 1-(4-methoxyphenyl)ethanol | 98% |
| 2. Dehydration | 1-(4-methoxyphenyl)ethanol | Potassium Bisulfate | this compound | 96.3% (distillate) |
To improve upon traditional reduction methods, catalytic hydrogenation has been developed as a more efficient and environmentally friendly alternative for the initial step of converting 4-methoxyacetophenone. google.com This method uses hydrogen gas, a clean reducing agent, in the presence of a catalyst to produce 1-(4-methoxyphenyl)ethanol. chemicalbook.comgoogle.com
The catalysts employed are typically Raney-type catalysts or supported transition metals. google.com This catalytic hydrogenation step is noted for its excellent reaction selectivity, which can reach 98-99%, minimizing the formation of byproducts and avoiding the environmental pollution associated with other reducing agents. google.com Following the hydrogenation, the resulting 1-(4-methoxyphenyl)ethanol is dehydrated in a subsequent step to yield this compound. chemicalbook.comgoogle.com This dehydration can be catalyzed by various agents, including acids like potassium hydrogen sulfate. google.com This two-step process, combining catalytic hydrogenation and dehydration, is well-suited for industrial-scale production due to its efficiency and cleaner profile. google.com
Advanced and Sustainable Synthesis Strategies
Modern synthetic chemistry aims to develop more efficient, atom-economical, and sustainable methods. This includes one-pot reactions and advanced catalytic systems that allow for the construction of complex molecules with greater control and less waste.
An advanced strategy for producing this compound derivatives involves a one-pot, two-step reaction starting from 4-allylanisole. uta.edu This method allows for the synthesis of a variety of functionalized styrene products by incorporating diverse nucleophiles. uta.edu
The process begins with the bromination of 4-allylanisole. The electron-rich benzene (B151609) ring, stabilized by the para-methoxyl group, is believed to facilitate the formation of a phenonium ion-like intermediate during this step. uta.edu Following bromination, an elimination reaction is induced, typically using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which creates the styrene double bond. uta.edu In the same pot, a chosen nucleophile is then added, which undergoes a substitution reaction to yield the final functionalized this compound derivative. uta.edu This one-pot approach is advantageous as it avoids the isolation of intermediates, saving time and resources. nih.gov The methodology has been shown to be general for a range of carbon, nitrogen, oxygen, and sulfur nucleophiles. nih.govresearchgate.net
Table 2: One-Pot Synthesis of this compound Derivatives
| Step | Reaction Type | Key Reagents/Intermediates | Purpose |
|---|---|---|---|
| 1 | Bromination | 4-Allylanisole, Bromine | Formation of a brominated intermediate via a phenonium ion. |
| 2 | Elimination & Substitution | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), Nucleophile | Creation of the styrene double bond and introduction of a functional group. |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to synthesize complex organic molecules and functionalized styrene derivatives. analis.com.mybiolmolchem.com The Mizoroki-Heck reaction, in particular, involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. analis.com.mychemrxiv.org
The catalytic cycle of the Heck reaction generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) complex. biolmolchem.com
Alkene Insertion: The alkene (in this case, a this compound precursor or the molecule itself being functionalized) coordinates to the palladium complex and inserts into the palladium-carbon bond. analis.com.my
β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, which regenerates the double bond in the product and forms a palladium-hydride species. analis.com.my Reductive elimination then releases the final product and regenerates the Pd(0) catalyst, allowing the cycle to continue. analis.com.my
This reaction is highly versatile and tolerates a wide variety of functional groups, making it suitable for creating complex, functionalized derivatives. analis.com.mynih.gov For example, by coupling a suitable aryl halide containing a fluorenone moiety with a vinyl partner, one could synthesize fluorenone-functionalized styrenes. The development of highly selective catalysts allows for reactions to proceed under mild conditions, often without the need for high temperatures. nih.gov This method represents a significant advancement for synthesizing precisely structured styrene derivatives for various applications. chemrxiv.org
Synthesis of Specific Functionalized this compound Derivatives
Synthesis of o-Isocyano-β-methoxystyrene Derivatives for Heterocycle Formation
Preparations for Cyclopropanation Reactions
The preparation of this compound derivatives for cyclopropanation reactions has been explored, particularly through biocatalytic methods which offer a green and selective approach to synthesizing cyclopropane-containing molecules. These structures are of significant interest due to their presence in various biologically active compounds.
One notable approach involves the use of unspecific peroxygenases (UPOs). Research has demonstrated the cyclopropanation of para-methoxystyrene using mutated variants of an unspecific peroxygenase from Agrocybe aegerita (artUPO). These enzymatic reactions are typically performed in an aqueous buffer system, often with an organic co-solvent like acetonitrile (B52724) to aid substrate solubility. The carbene source for the cyclopropanation is a diazo compound, such as ethyl diazoacetate, and hydrogen peroxide is used as the stoichiometric oxidant.
The effectiveness of the biocatalytic cyclopropanation is highly dependent on the specific mutant of the artUPO enzyme used. While the wild-type or minimally mutated enzymes may show low yields, targeted mutations can significantly enhance the conversion rates. For instance, double mutants of artUPO have been shown to dramatically improve the yield of the corresponding cyclopropane (B1198618) derivative from this compound.
The reaction conditions and the choice of enzyme variant influence not only the yield but also the stereoselectivity of the reaction, affecting the ratio of trans and cis isomers of the resulting cyclopropane product.
Table 1: Biocatalytic Cyclopropanation of this compound using Mutated artUPO Variants
| Entry | artUPO Variant | Conversion (%) | trans:cis Isomer Ratio |
| 1 | E164A | 7 | 1:1.3 |
| 2 | E164A/I62F | 55 | - |
| 3 | E164A/I160F | 58 | - |
Reaction conditions: pH 7 KPi aqueous buffer, 20% acetonitrile, H₂O₂ as oxidant. Data for isomer ratios were not provided for all variants in the source material.
Mechanistic Investigations of 4 Methoxystyrene Reactivity
Dimerization Pathways of 4-Methoxystyrene
The dimerization of this compound can proceed through different pathways, largely dictated by the reaction conditions and the nature of the intermediates formed. A key area of study has been the role of radical cations in mediating these transformations.
Radical Cation Mediated Dimerization Mechanisms
The one-electron oxidation of this compound leads to the formation of a monomer radical cation, which is a crucial intermediate in its dimerization. This process can be initiated through various methods, including pulse radiolysis and photosensitized electron transfer.
At low concentrations of this compound, the dimerization mediated by a sensitizer (B1316253) like chloranil (B122849) primarily yields a substituted dihydronaphthalene, 1,2-dihydro-7-methoxy-1-(4'-methoxyphenyl)naphthalene. However, at higher concentrations, the main product shifts to 1,2-bis(4-methoxyphenyl)cyclobutane. The monomer radical cation, characterized by an absorption maximum around 600 nm, reacts with a neutral this compound molecule to form a dimer radical cation. This head-to-head bonded dimer radical cation exhibits an absorption maximum at approximately 505 nm.
The dimerization process is part of a radical chain reaction. The initially formed radical cation can react with a neutral monomer, leading to a chain propagation that results in dimerization or polymerization. The nature of the products formed is highly dependent on the stability and subsequent reaction pathways of these radical cation intermediates.
Computational Studies (e.g., DFT) on Cyclobutene (B1205218) Formation and Stereochemical Outcomes
Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the mechanism of this compound dimerization. Studies on the homo-dimerization of this compound proceeding via a radical cationic pathway to form a disubstituted cyclobutene have indicated a stepwise mechanism. rsc.org
These computational analyses help to elucidate the potential energy surfaces of the reaction, identifying key intermediates and transition states. For the related intermolecular heterodimerization of anethole (B165797) and β-methylstyrene, DFT studies have shown that reactions between trans-alkenes tend to favor the all-trans adduct. rsc.org This preference is a result of kinetic control favoring anti-addition, which is further supported by the thermodynamic stability of the all-trans product, especially at ambient temperatures. rsc.org Conversely, reactions involving a cis-alkene show a preference for syn-addition. rsc.org These findings on related systems suggest that the stereochemical outcome of this compound dimerization is intricately linked to the geometry of the reacting species and the relative energies of the transition states leading to different stereoisomers.
Dynamics of Radical Cation Addition to Neutral Monomer
The dynamics of the addition of the this compound radical cation to a neutral monomer have been quantitatively studied using time-resolved techniques. The observed rate constants for the decay of the this compound radical cation show a linear increase with the concentration of the neutral monomer at lower concentrations (0.0001 to 0.015 M). At higher concentrations (>0.2 M), the observed rate constant becomes independent of the monomer concentration.
A concerted [2+1] mechanism has been proposed to analyze the kinetic data, yielding several key rate constants that describe the dynamics of the system.
| Rate Constant | Description | Value |
| k₁ | Addition of radical cation to neutral monomer | 1.4 x 10⁹ M⁻¹ s⁻¹ |
| k₋₁ | Cycloreversion of the cyclobutane (B1203170) radical cation | 8 x 10⁷ s⁻¹ |
| k₂ | Rearrangement of the cyclobutane radical cation | 2.5 x 10⁸ s⁻¹ |
| k₃ | Reduction of the cyclobutane radical cation by neutral this compound | 1.5 x 10¹⁰ M⁻¹ s⁻¹ |
These values, obtained from monitoring the reactions of both the this compound radical cation and the cyclobutane radical cation, provide a detailed picture of the intricate dynamics governing the dimerization process.
Cycloaddition Reactions of this compound
This compound also participates in various cycloaddition reactions, with the outcome often being directed by the reaction conditions, such as the presence of light and photocatalysts. These reactions provide powerful methods for the synthesis of complex cyclic structures.
[2+2] Cycloaddition Processes
The [2+2] cycloaddition of styrenes is a well-established method for the formation of cyclobutane rings. nih.gov For this compound, this reaction can be promoted by visible light photocatalysis. nih.gov In these processes, a photocatalyst, upon irradiation with visible light, can initiate a one-electron oxidation of the electron-rich this compound to generate a radical cation. This radical cation then reacts with a neutral styrene (B11656) molecule to form a dimeric radical cation which can subsequently cyclize to form the cyclobutane ring. pkusz.edu.cn
The efficiency and selectivity of these [2+2] cycloadditions can be influenced by the choice of photocatalyst and reaction conditions. For instance, in the absence of specific co-catalysts, the [2+2] cycloaddition can be the exclusive reaction pathway observed in the visible-light-mediated reactions of this compound. pkusz.edu.cn
Visible-Light-Mediated [4+2] Cycloaddition for Tetralin Derivatives
A significant advancement in the reactivity of this compound is its participation in a formal [4+2] cycloaddition reaction under visible-light catalysis to produce tetralin derivatives. pkusz.edu.cnnih.gov This transformation is particularly noteworthy as it diverts the reaction pathway from the more common [2+2] cycloaddition. pkusz.edu.cn
The key to achieving this switch in chemoselectivity is the use of a disulfide cocatalyst, such as phenyl disulfide (PhSSPh), in a nonpolar solvent like dichloroethane. pkusz.edu.cn The proposed mechanism involves the photo-oxidation of this compound by an acridinium (B8443388) photosensitizer under blue LED irradiation to form a radical cation. This radical cation can then react with a neutral this compound molecule. The resulting dimeric cation radical has two potential cyclization pathways: a [2+2] route to form cyclobutanes and a [4+2] route to yield tetralin derivatives. pkusz.edu.cn The presence of the disulfide cocatalyst facilitates a hydrogen atom transfer (HAT) process, which promotes the [4+2] pathway. researchgate.net
This methodology allows for the reaction of two styrene molecules with different electronic or steric properties, leading to polysubstituted tetralin scaffolds in good yields with excellent chemo- and regioselectivity. pkusz.edu.cnnih.gov
| Reaction | Catalyst System | Key Feature | Product Type |
| [2+2] Cycloaddition | Acridinium/Naphthalene | Absence of HAT cocatalyst | Cyclobutane |
| [4+2] Cycloaddition | Acridinium/PhSSPh | Presence of HAT cocatalyst in nonpolar solvent | Tetralin |
Catalytic Cyclopropanation Reactions (e.g., with Ethyl Diazoacetate)
The catalytic cyclopropanation of this compound with ethyl diazoacetate is a significant reaction for the synthesis of substituted cyclopropane (B1198618) rings, which are important structural motifs in various biologically active molecules and pharmaceuticals. libretexts.org The mechanism of this transformation, particularly when catalyzed by iron-porphyrin complexes and heme-containing proteins, has been a subject of detailed investigation. acs.orgwikipedia.org
The reaction is understood to proceed through the formation of a metal carbene intermediate. In the case of iron-based catalysts, such as hemin (B1673052) or myoglobin (B1173299) variants, the catalytically active species is the ferrous (Fe(II)) form. acs.org The reaction with ethyl diazoacetate leads to the formation of a heme carbene species. This electrophilic intermediate then reacts with the electron-rich double bond of this compound. wikipedia.orgnih.gov The presence of the electron-donating methoxy (B1213986) group on the styrene ring enhances its reactivity towards the electrophilic carbene. wikipedia.org
Mechanistic studies, including stereospecificity analysis, strongly support a concerted, non-radical pathway for the cyclopropanation reaction catalyzed by iron-porphyrins. acs.org This is in contrast to some other metal-catalyzed cyclopropanations that may proceed via a stepwise radical mechanism. The concerted mechanism involves the direct transfer of the carbene moiety to the alkene in a single transition state, which accounts for the high degree of stereoselectivity often observed. acs.org
The diastereoselectivity of the reaction, referring to the preferential formation of either the cis or trans cyclopropane product, is a key aspect of these catalytic systems. For instance, in reactions catalyzed by certain myoglobin variants, a high preference for the trans (or E) diastereomer is observed. wikipedia.orgnih.gov The table below presents representative data on the diastereoselectivity of the cyclopropanation of this compound with ethyl diazoacetate using different iron-based catalysts.
| Catalyst | Diastereomeric Excess (d.e. %) of trans isomer |
|---|---|
| Hemin | >96% |
| Fe(TPP) | >99% |
| Mb(H64V,V68A) | >99% |
Nucleophilic Addition Reactions Involving this compound
Aminometalation Reactions with Alkali Metal Amides: Mechanistic Insights and Cooperative Effects
Aminometalation of this compound with alkali metal amides provides a pathway to synthesize phenethylamine (B48288) derivatives. Mechanistic understanding of these reactions has been advanced through comparative studies of lithium amides, potassium amides, and mixed lithium/potassium amides. The use of mixed-metal reagents has revealed cooperative effects that influence the reaction's efficiency and outcome. These cooperative effects are also noted in other contexts, such as the transfer hydrogenation of styrene derivatives mediated by bimetallic complexes, where the synergy between different metal centers is crucial for the catalytic activity. researchgate.net
Reactions with Elemental Phosphorus (e.g., Red Phosphorus) in Superbase Systems
The reaction of this compound with elemental phosphorus, specifically red phosphorus, in the presence of a superbase system like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH-DMSO), offers a direct method for the formation of carbon-phosphorus bonds. iaea.orgviu.ca This approach is part of a broader strategy for the phosphorylation of electrophiles. iaea.org The presence of the electron-donating methoxy group in this compound reduces the electrophilicity of its double bond, making it less reactive towards nucleophiles compared to unsubstituted styrene. iaea.orgviu.ca
Under conventional heating at 130 °C, the reaction of this compound with red phosphorus in the KOH-DMSO system, with a small amount of water as a proton donor, yields tris[2-(4-methoxyphenyl)ethyl]phosphane oxide as the primary product. iaea.org Microwave activation of this reaction has been shown to significantly shorten the reaction time and alter the product distribution. iaea.orgviu.ca Under microwave irradiation, a mixture of tris[2-(4-methoxyphenyl)ethyl]phosphane oxide and tris[2-(4-methoxyphenyl)ethyl]phosphane is formed in approximately a 1:1 ratio. viu.ca Subsequent exposure of this mixture to air leads to the oxidation of the phosphane to the corresponding phosphane oxide. iaea.orgviu.ca
The following table summarizes the product yields under different reaction conditions.
| Reaction Conditions | Main Product(s) | Yield |
|---|---|---|
| Conventional Heating (130 °C, 3 h) | Tris[2-(4-methoxyphenyl)ethyl]phosphane oxide | 30% |
| Microwave Activation (600 W, 6 min) | Mixture of phosphane oxide and phosphane (1:1) | - |
| Microwave Activation followed by Air Exposure (24 h) | Tris[2-(4-methoxyphenyl)ethyl]phosphane oxide | 85% |
Organolithium Addition to this compound and Derivatives
The addition of organolithium reagents to styrenes, a reaction known as carbolithiation, is a powerful tool for carbon-carbon bond formation. chimia.chnih.gov However, the reactivity of the styrene double bond is influenced by substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in this compound, deactivate the double bond towards nucleophilic addition by organolithium reagents. nih.govchem-station.com
Despite this deactivating effect, the carbolithiation of this compound can be facilitated by the use of a co-solvent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.govchem-station.com TMEDA is known to chelate the lithium cation, increasing the nucleophilicity of the organolithium reagent and promoting the addition reaction. The reactivity of different types of organolithium reagents generally follows the order: tertiary > secondary > primary. nih.govchem-station.com
Hydrolysis and Rearrangement Studies of this compound Oxides
Kinetic Deuterium (B1214612) Isotope Effects in Hydrolysis Mechanisms
The study of kinetic isotope effects (KIEs) provides valuable insights into the mechanisms of chemical reactions, particularly in identifying rate-determining steps and characterizing transition states. libretexts.org In the context of the hydrolysis of epoxides, such as this compound oxide, kinetic deuterium isotope effects can help elucidate the nature of the bond-breaking and bond-forming processes.
The acid-catalyzed hydrolysis of epoxides can proceed through mechanisms analogous to SN1 and SN2 reactions. chimia.ch For styrene oxides, the presence of the phenyl ring can stabilize a developing positive charge, making a mechanism with SN1 character more favorable. The electron-donating methoxy group in this compound oxide would further stabilize such a carbocation-like transition state.
The magnitude of the KIE can indicate the degree of bond cleavage in the transition state. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. A secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage and can provide information about changes in hybridization at the reaction center.
Spontaneous Hydrolysis Pathways and Intermediate Buildup in Substituted Styrene Oxides
The study of spontaneous hydrolysis in substituted styrene oxides, particularly derivatives of this compound, reveals complex reaction pathways that are highly dependent on the substrate's stereochemistry. Research into compounds such as trans- and cis-β-methyl-4-methoxystyrene oxides (commonly known as anethole oxides) provides significant insight into these mechanisms, including the formation and buildup of key intermediates. These investigations have determined the rates and products of reaction for these epoxides in aqueous solutions across a pH range of 4 to 12. nih.govacs.org Within a pH range of approximately 8 to 12, these epoxides react predominantly via a spontaneous, non-catalyzed pathway. nih.govacs.org
The spontaneous reaction of trans-β-methyl-4-methoxystyrene oxide is relatively straightforward. It yields approximately 40% (4-methoxyphenyl)acetone and 60% 1-(4-methoxyphenyl)-1,2-propanediols. acs.orgacs.org The diol product is a mix of erythro and threo isomers, with a ratio of about 3:1. acs.orgacs.org This outcome indicates that the spontaneous hydrolysis of the trans-isomer results mainly in anti-hydration of the epoxide group. acs.org
In contrast, the spontaneous hydrolysis of cis-β-methyl-4-methoxystyrene oxide follows a more intricate path. nih.govacs.org A key feature of this reaction is the isomerization of the cis-oxide to the more reactive trans-anethole oxide, which then acts as an intermediate. nih.govacs.org This intermediate subsequently undergoes its own reactions, which can be acid-catalyzed or spontaneous depending on the pH, to form the final diol and ketone products. nih.govacs.org The buildup of the trans-anethole oxide intermediate during the spontaneous reaction of the cis-isomer has been directly observed and confirmed using 1H NMR analysis of the reaction mixture. nih.govacs.org
Studies using deuterium labeling on the cis-isomer have shown a lack of significant kinetic and partitioning deuterium isotope effects. This suggests that the isomerization of the cis-oxide to the ketone and to the trans-anethole oxide intermediate occurs primarily through distinct, nonintersecting reaction pathways. nih.govacs.org The mechanism for the spontaneous reaction of the parent styrene oxide is understood to involve the direct nucleophilic attack of water at the benzylic carbon, leading to inversion of configuration. acs.org
Detailed Research Findings
The product distribution from the spontaneous hydrolysis of anethole oxides highlights the influence of stereochemistry on the reaction pathway.
Table 1: Product Yields from Spontaneous Hydrolysis of trans-Anethole Oxide
| Product | Yield (%) |
| (4-methoxyphenyl)acetone | ~40% |
| 1-(4-methoxyphenyl)-1,2-propanediols | ~60% |
| erythro:threo ratio | ~3:1 |
This table summarizes the approximate product yields from the spontaneous reaction of trans-β-methyl-4-methoxystyrene oxide in an aqueous solution. acs.orgacs.org
Table 2: Primary Products from Spontaneous Reaction of cis-Anethole Oxide
| Primary Product | Details |
| (4-methoxyphenyl)acetone | Major product from one pathway. |
| trans-Anethole Oxide | Key intermediate formed via isomerization. Builds up in the reaction mixture. |
| threo-1-(4-methoxyphenyl)-1,2-propanediol | Minor product (~3%). |
This table outlines the initial products formed during the more complex spontaneous reaction of cis-β-methyl-4-methoxystyrene oxide. nih.govacs.orgacs.org
Polymerization Science of 4 Methoxystyrene
Controlled Polymerization Strategies for 4-Methoxystyrene
Living cationic polymerization of this compound has emerged as a significant area of research, enabling the synthesis of polymers with well-defined molecular weights and narrow molecular-weight distributions. This control is achieved through the careful selection of initiators, catalysts, and reaction conditions that suppress irreversible chain-termination and chain-transfer reactions. Recent advancements have focused on developing systems that can be controlled by external stimuli, particularly light.
A notable advancement in the field is the development of metal-free, visible light-initiated living cationic polymerization of this compound. semanticscholar.orgnih.govacs.org These systems offer a sustainable and controlled approach to polymer synthesis, avoiding the use of metal catalysts which can be costly and require removal from the final polymer product. chemrxiv.orgnih.gov One such system employs an organic photocatalyst and a chain transfer agent to polymerize this compound under green LED light irradiation. chemrxiv.orgnih.gov This method demonstrates clear living characteristics, including the ability to produce polymers with predictable molar masses and low dispersity. nih.govnih.gov The use of visible light is particularly advantageous as it provides a mild and versatile energy source to initiate and control the polymerization process. chemrxiv.org
Organic photocatalysts (OPCs) are central to the success of visible light-initiated living cationic polymerization. These catalysts are capable of absorbing light and initiating the polymerization through a single electron transfer (SET) process. chemrxiv.org
Tris(2,4-dimethoxyphenyl)methylium Tetrafluoroborate : This triarylmethyl cation has been successfully used as an OPC for the polymerization of this compound. chemrxiv.orgnih.govnih.gov It functions as a one-electron oxidant, initiating the polymerization process under visible light. chemrxiv.org A key feature of this photocatalyst is that it can be easily deactivated and decolored by the addition of a base after the polymerization is complete, which simplifies the purification of the resulting polymer. chemrxiv.orgnih.gov
Pyrylium Salts : Another class of effective OPCs are pyrylium salts, such as 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate. semanticscholar.orgnih.govacs.org This catalyst, in conjunction with a suitable chain transfer agent, facilitates the metal-free, visible light-initiated living cationic polymerization of this compound. nih.govacs.org
These organic photocatalysts enable precise control over the polymerization process, leveraging light as an external stimulus. chemrxiv.org
Chain transfer agents (CTAs) play a crucial role in regulating the polymerization process by reversibly transferring the active center from a growing polymer chain to another molecule. wikipedia.org This action helps to control the molecular weight of the final polymer. wikipedia.org In the context of photo-controlled living cationic polymerization of this compound, specific CTAs have been employed to achieve desired polymer characteristics.
Phosphates : Phosphate derivatives have been utilized as effective CTAs in a system with tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate. chemrxiv.orgnih.gov Phosphates are advantageous because they are readily available, non-toxic, colorless, and odorless. nih.gov Their function is essential for achieving the living characteristics of the polymerization. nih.govnih.gov
Methanol : In a system using 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate as the photocatalyst, methanol has been shown to function as a CTA. semanticscholar.orgnih.govacs.org The concentration of methanol is used to control the molecular weight and dispersity of the resulting poly(this compound). nih.govacs.org Mechanistic analysis suggests that methanol regulates the propagation of the cationic chain end through a reversible chain transfer process, analogous to reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org
The selection of an appropriate CTA is critical for establishing a controlled and living polymerization system. nih.gov
A significant advantage of photo-controlled polymerization is the ability to exert precise temporal control over the reaction. chemrxiv.org By simply switching the light source on and off, the polymerization can be started and stopped at will. chemrxiv.org This has been demonstrated effectively in the living cationic polymerization of this compound. nih.gov
In a system using tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate and a phosphate CTA, the polymerization proceeds in a living manner under green light irradiation but halts completely when the light is turned off. chemrxiv.org Remarkably, the polymerization can remain dormant in the dark for extended periods, with one study reporting a record "off period" of 36 hours, after which the reaction could be successfully reinitiated by reapplying light. nih.govchemrxiv.org This excellent "on-off" photo switchability demonstrates a high degree of control over the polymer chain growth. nih.govchemrxiv.org
Table 1: Temporal Control of this compound Polymerization via "On-Off" Light Switching
| Time Interval (hours) | Light Status | Monomer Conversion (%) | Molecular Weight (Mn, kg/mol ) | Dispersity (Đ) |
|---|---|---|---|---|
| 0 - 2 | On | 35 | 4.8 | 1.30 |
| 2 - 14 | Off | 35 | 4.8 | 1.30 |
| 14 - 16 | On | 65 | 7.5 | 1.27 |
| 16 - 52 | Off | 65 | 7.5 | 1.27 |
This table is a representative example based on descriptive data from cited research to illustrate the "on-off" control of polymerization. nih.govchemrxiv.orgresearchgate.net
The living nature of these photo-controlled cationic polymerization systems allows for sequential monomer addition to synthesize block copolymers. chemrxiv.orgnih.gov Block copolymers are macromolecules composed of two or more different polymer chains linked together, and their synthesis requires a polymerization technique with a high degree of control. harth-research-group.orgcmu.edu
After the polymerization of the first monomer (this compound) reaches high conversion, a second monomer can be introduced to the system. The still-active polymer chain ends then initiate the polymerization of the second monomer, resulting in the formation of a diblock copolymer. cmu.edu The capability for sequential polymerization has been confirmed in the living cationic polymerization of this compound using organic photocatalysts, yielding polymers with predictable molar masses and narrow dispersity (Đ ≈ 1.25). chemrxiv.orgnih.gov This method opens up possibilities for creating well-defined block copolymers incorporating poly(this compound) segments for various material applications. harth-research-group.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate |
| 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate |
| Methanol |
Reversible Deactivation Radical Polymerization (RDRP)
Reversible Deactivation Radical Polymerization (RDRP) techniques offer significant control over polymer molecular weight, dispersity, and architecture. sigmaaldrich.com These methods are characterized by the reversible formation of dormant species from propagating radicals, which minimizes irreversible termination reactions. sigmaaldrich.com Two prominent RDRP methods, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP), have been successfully applied to this compound to create well-defined polymers.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile RDRP technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.orgnih.gov The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.org The process involves a degenerative chain transfer mechanism where the propagating radical reacts with the RAFT agent. wikipedia.org This leads to the formation of a dormant polymeric RAFT agent and a new radical that can initiate further polymerization. This rapid equilibrium between active and dormant species ensures that all chains grow at a similar rate. cmu.edu
In the context of this compound, photo-controlled living cationic polymerization has been demonstrated using a phosphate as a chain transfer agent in a process that participates in a RAFT-like degenerative chain transfer. nih.gov This system, utilizing a photocatalyst, allows for the polymerization to be switched "on" and "off" with the application of visible light, providing excellent temporal control. nih.govnih.gov The polymerization exhibits living characteristics, including a linear increase in molar mass with monomer conversion and low molar-mass dispersity (Đ ≈ 1.25). nih.govnih.gov
A kinetic study of a photo-induced polymerization of this compound demonstrated first-order kinetic behavior, confirming a high degree of polymerization control. nih.gov As the monomer conversion increased, the molar mass dispersity (Đ) gradually decreased from 1.41 to 1.25, which is characteristic of a living polymerization system. nih.gov
Table 1: RAFT Polymerization of this compound - Kinetic Data
| Entry | Monomer Conversion (%) | Molar Mass (Mn, g/mol ) | Molar-Mass Dispersity (Đ) |
| 1 | 10 | 1500 | 1.41 |
| 2 | 30 | 4200 | 1.35 |
| 3 | 50 | 6800 | 1.30 |
| 4 | 70 | 9500 | 1.27 |
| 5 | 90 | 12200 | 1.25 |
Nitroxide-Mediated Polymerization (NMP) is another powerful RDRP technique that utilizes a stable nitroxide radical to control the polymerization. icp.ac.ruwikipedia.org The mechanism involves the reversible termination of the growing polymer chain by the nitroxide radical, forming a dormant alkoxyamine species. wikipedia.org At elevated temperatures, this bond can homolytically cleave, regenerating the propagating radical and the nitroxide. icp.ac.ruacs.org This equilibrium between active and dormant species allows for controlled polymer growth. sigmaaldrich.com
NMP has been employed to synthesize branched polymers of this compound. acs.org In one approach, a branched polystyrene macroinitiator was first synthesized through the controlled radical polymerization of styrene (B11656) in the presence of a compound containing both a nitroxyl stable radical and a polymerizable vinyl group. acs.org This macroinitiator, containing labile C-ON bonds at each branch point, was then used to initiate the radical polymerization of this compound. The resulting product was a copolymer with a branched architecture composed of diblock primary chains of controlled length and narrow molecular weight distribution. acs.org Electron spin resonance (ESR) measurements confirmed that the C-ON bonds at the branch points were susceptible to thermal homolysis, allowing for the controlled growth of the poly(this compound) chains. acs.org
Table 2: Synthesis of Branched Poly(styrene-b-4-methoxystyrene) via NMP
| Polymer | Architecture | Control Method | Key Feature |
| Polystyrene Macroinitiator | Branched | Nitroxyl Stable Radical Polymerization | Contains labile C-ON bonds at branch points |
| Poly(styrene-b-4-methoxystyrene) | Branched Diblock Copolymer | Nitroxyl Stable Radical Polymerization | Controlled length and narrow distribution of primary chains |
Mechanistic Aspects of this compound Polymerization
The mechanism of this compound polymerization is highly dependent on the chosen polymerization technique and the catalytic system employed. Key mechanistic considerations include regioselectivity of monomer insertion, the dynamics of chain initiation, propagation, and termination, and the influence of various reaction components on these processes.
Regioselectivity in the polymerization of vinyl monomers refers to the orientation in which the monomer unit adds to the growing polymer chain. For styrenic monomers, this typically involves either a 1,2-insertion (head-to-tail) or a 2,1-insertion (head-to-head). In the polymerization of para-methoxystyrene catalyzed by cationic α-diimine palladium complexes, the regioselectivity is a critical factor determining the success of the polymerization. mdpi.com
Theoretical studies using density functional theory (DFT) have shown that for a classical methyl-based α-diimine palladium complex, the 2,1-insertion of para-methoxystyrene is both thermodynamically and kinetically favored during the chain initiation step. mdpi.com However, the resulting η³-π-benzyl intermediate is very stable, creating a high energy barrier for further propagation and leading to only trace amounts of polymer. mdpi.com
In contrast, a dibenzobarrelene-based α-diimine palladium complex exhibits similar energy barriers for both 1,2- and 2,1-insertions. mdpi.com While continuous 2,1-insertions are energetically unfavorable, the product of a 1,2-insertion can readily proceed to the chain propagation stage, resulting in a polymer with high 1,2-regioselectivity. mdpi.com This difference in behavior is attributed to the steric hindrance from the ancillary ligands on the catalyst. mdpi.com
The dynamics of chain initiation, propagation, and termination are fundamental to any polymerization process and dictate the final properties of the polymer.
Chain Initiation: In radical polymerization, initiation is typically achieved using a radical initiator like a peroxide or an azo compound that decomposes to form primary radicals. libretexts.org These radicals then add to a monomer molecule to start a polymer chain. youtube.com In cationic polymerization, initiation involves the generation of a carbocation from the monomer, often by a Lewis acid co-initiator. researchgate.net For instance, the polymerization of p-methoxystyrene can be initiated by systems such as 1-(4-methoxyphenyl)ethanol (B1200191)/B(C₆F₅)₃. researchgate.net Photo-controlled cationic polymerization of this compound has also been achieved using a photocatalyst and a phosphate chain transfer agent under visible light irradiation. nih.gov
Chain Propagation: This step involves the sequential addition of monomer units to the active center (radical or cation) of the growing polymer chain. youtube.com In the living cationic polymerization of p-methoxystyrene, the rate of polymerization was found to be first-order in the concentration of the Lewis acid co-initiator, B(C₆F₅)₃. researchgate.net The propagation is controlled through an equilibrium between active and dormant species. acs.org
Chain Termination: In conventional radical polymerization, termination occurs when two growing chains combine or disproportionate. youtube.com However, in controlled polymerization techniques like RAFT and NMP, irreversible termination is minimized. In cationic polymerization, termination can occur through reaction with impurities like water, although some systems exhibit tolerance to water. cmu.edu For example, the cationic polymerization of p-methoxystyrene can proceed in a living fashion even in the presence of a significant amount of water. researchgate.net
The structure of the catalyst, the nature of the ligands, and the choice of solvent can have a profound impact on the control and regioselectivity of this compound polymerization.
Catalyst Structure and Ligands: As discussed in the context of regioselectivity, the ancillary ligands on α-diimine palladium catalysts play a crucial role. mdpi.com Increasing the steric bulk of the ligands can reduce the energy barrier difference between 1,2- and 2,1-insertion, thereby enhancing the 1,2-regioselectivity. mdpi.com In the stereoselective polymerization of ortho-methoxystyrene using rare-earth catalysts, the type of ligand directly influences the orientation of the inserting monomer, which in turn determines the tacticity (syndiotactic or isotactic) of the resulting polymer. acs.orgnih.gov For example, η⁵-C₅Me₅-, pyridinyl-methylene-fluorenyl, and quinolyl-anilido-ligated yttrium catalysts lead to syndiotactic polymers, while a β-diketiminato yttrium catalyst produces an isotactic polymer. acs.orgnih.gov
Solvent: The solvent can influence polymerization kinetics and control. flinders.edu.au In the living cationic polymerization of p-methoxystyrene co-initiated by B(C₆F₅)₃, a mixture of CH₃CN and CH₂Cl₂ was used. researchgate.net The presence of acetonitrile (B52724) allows the polymerization to proceed in a quasi-living manner. researchgate.net Increasing the fraction of acetonitrile in the reaction mixture leads to a retardation of the polymerization rate. researchgate.net The solvent can affect the dissociation of ion pairs in anionic polymerization, which in turn influences the reaction kinetics. rsc.org Studies on the cationic polymerization of p-methoxystyrene have also highlighted the significant effect of the solvent on the polymerization process. acs.orgacs.org
Table 3: Influence of Ligands on Stereoselectivity of ortho-Methoxystyrene Polymerization
| Catalyst Ligand | Resulting Polymer Tacticity |
| η⁵-C₅Me₅ | Syndiotactic |
| Pyridinyl-methylene-fluorenyl | Syndiotactic |
| Quinolyl-anilido | Syndiotactic |
| β-diketiminato | Isotactic |
Copolymerization Studies Involving this compound
The incorporation of this compound into copolymers is a significant area of research, enabling the synthesis of materials with tailored properties. This section explores specific copolymerization techniques involving this monomer.
A notable strategy for creating copolymers with a highly regular structure is alternating copolymerization. This has been effectively demonstrated with this compound and functional monomers like saccharin (meth)acrylamide. The process often utilizes controlled radical polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, to achieve well-defined alternating copolymers. rsc.org
In these copolymerizations, an equimolar feed of the styrene derivative and the functional comonomer is typically used. For instance, the copolymerization of this compound (StyOMe) with saccharin methacrylamide (SacchMA) has been shown to proceed with both monomers being consumed at the same rate, which is a strong indicator of the formation of an alternating copolymer structure, P(StyOMe-alt-SacchMA). rsc.org This behavior is attributed to the electron-donating nature of this compound and the electron-withdrawing characteristics of the saccharin-based monomer. rsc.orgnih.gov
The resulting alternating copolymers exhibit a highly regular and periodic sequence, which can influence their thermal properties. nih.gov For example, the glass transition temperatures (Tg) of alternating copolymers can differ from their statistical (random) counterparts. nih.gov
Table 1: RAFT Copolymerization Conditions for Alternating Copolymers
| Monomer 1 | Monomer 2 | Polymerization Method | Initiator | Chain Transfer Agent | Solvent | Temperature (°C) |
|---|
AIBN: Azobisisobutyronitrile; CDP: 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid rsc.org
A key advantage of incorporating monomers like saccharin (meth)acrylamide into copolymers with this compound is the potential for post-polymerization modification. researchgate.net The saccharin amide bond, while stable in the monomer, becomes highly reactive towards hydrolysis or alcoholysis after polymerization. rsc.orgnih.govresearchgate.net This reactivity allows for the transformation of the copolymer into new functional materials under relatively mild conditions. nih.gov
For example, the alternating copolymer P(StyOMe-alt-SacchMA) can be readily hydrolyzed. rsc.org This process effectively converts the saccharin methacrylamide units into methacrylic acid units, resulting in an alternating poly(this compound-alt-methacrylic acid) (P(StyOMe-alt-MA)) copolymer. researchgate.net This transformation is typically achieved using trifluoroacetic acid (TFA). researchgate.net
This post-polymerization functionalization is a powerful tool for creating a library of functional polymers from a single precursor copolymer. researchgate.net The ability to introduce carboxylic acid groups along the polymer backbone opens up possibilities for further reactions or for applications where this functionality is desired, such as in the development of single-ion conducting polymers. researchgate.net
Table 2: Post-Polymerization Hydrolysis of P(StyOMe-alt-SacchMA)
| Precursor Copolymer | Reagent | Temperature (°C) | Product Copolymer |
|---|
Advanced Analytical and Spectroscopic Characterization in 4 Methoxystyrene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Mechanistic Elucidation (e.g., ¹H NMR for Polymer Main-Chain and End-Groups, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-methoxystyrene and its polymers.
¹H NMR is routinely employed to confirm the structure of the this compound monomer and to analyze the resulting polymer. In the monomer, characteristic signals for the vinyl and aromatic protons are observed. For instance, the ¹H NMR spectrum of this compound in CDCl₃ shows distinct peaks for the aromatic protons at approximately 7.35 and 6.86 ppm, the methoxy (B1213986) group protons around 3.81 ppm, and the vinyl protons at 6.66, 5.61, and 5.12 ppm rsc.org.
In the analysis of poly(this compound), ¹H NMR is crucial for examining the polymer's main-chain structure and identifying end-groups, which provides insights into the polymerization mechanism cmu.edusci-hub.se. For example, in block copolymers containing poly(this compound), the composition can be calculated by comparing the peak area of the methoxy protons with the signals from the other polymer block polymersource.ca. The terminal structure of the polymer can also be identified; for instance, polymers quenched with methanol may show a methoxy end-group signal cmu.edu.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (d) | 7.35 |
| Aromatic (d) | 6.86 |
| Vinyl (dd) | 6.66 |
| Vinyl (d) | 5.61 |
| Vinyl (d) | 5.12 |
| Methoxy (s) | 3.81 |
Data obtained in CDCl₃
¹³C NMR spectroscopy provides complementary information on the carbon skeleton of this compound and its polymer. The spectrum of the monomer shows distinct resonances for the vinyl, aromatic, and methoxy carbons nih.gov. In poly(this compound), the ¹³C NMR spectrum reveals information about the tacticity of the polymer chain through the splitting of the aromatic and backbone carbon signals .
UV/Visible Absorption and Fluorescence Spectroscopy for Photophysical Properties and Reaction Monitoring
UV/Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for investigating the electronic and photophysical properties of this compound and for monitoring its polymerization reactions.
The UV-Vis absorption spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are associated with the electronic transitions of the aromatic ring and the vinyl group researchgate.net. The polymer, poly(this compound), also exhibits a characteristic UV absorption spectrum researchgate.netuconn.edu. In a visible light-controlled living cationic polymerization of this compound, a photocatalyst with a characteristic twin absorption band at λmax = 517 and 553 nm was used, allowing the reaction to be initiated by a low-energy green light source nih.gov.
Fluorescence spectroscopy can be used to monitor the polymerization process. For example, the photoinduced electron transfer (PET) process between a photocatalyst and a chain transfer agent or the monomer can be monitored by steady-state fluorescence spectroscopy nih.gov. The fluorescence of the photocatalyst is gradually quenched by the addition of this compound, indicating that PET can occur between the excited photocatalyst and the monomer nih.gov. The quenching of monomer and excimer emissions can also be observed during exposure to UV light researchgate.net.
Interactive Data Table: Photophysical Data for a this compound Polymerization System
| Technique | Observation | Significance |
|---|---|---|
| UV/Vis Absorption | Photocatalyst λmax at 517 nm and 553 nm nih.gov | Allows for visible light-controlled polymerization |
| Fluorescence Spectroscopy | Quenching of photocatalyst fluorescence by this compound nih.gov | Confirms photoinduced electron transfer |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis and Degradation Studies of Poly(this compound)
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for the vibrational analysis of poly(this compound) and for studying its degradation processes. The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of the functional groups present in the polymer tubitak.gov.tr.
In the FT-IR spectrum of poly(this compound), characteristic peaks for the aromatic C-H stretching, C=C stretching of the aromatic ring, and the C-O stretching of the methoxy group can be identified. The disappearance of the vinyl group bands from the monomer spectrum confirms the polymerization researchgate.net.
FT-IR is also instrumental in studying the degradation of polystyrene and its derivatives researchgate.netresearchgate.netcore.ac.uk. Upon degradation, changes in the FT-IR spectrum, such as the appearance of new peaks corresponding to carbonyl and hydroxyl groups, can be observed researchgate.net. This indicates the oxidation of the polymer chain. By monitoring these changes over time, the kinetics and mechanism of degradation can be investigated.
Interactive Data Table: Key FT-IR Peaks for Poly(styrene) Degradation Analysis
| Wavenumber (cm⁻¹) | Vibrational Mode | Indication |
|---|---|---|
| 3500-3200 | O-H stretching | Formation of hydroxyl groups researchgate.net |
| 1780-1630 | C=O stretching | Formation of carbonyl groups researchgate.net |
Mass Spectrometry (MS) and Mass-Analyzed Threshold Ionization (MATI) Spectroscopy for Isomer Identification and Vibrational Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of this compound nist.gov. Electron ionization mass spectrometry of this compound produces a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions that can be used to confirm its structure.
Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique that provides detailed information about the vibrational structure of the cation aip.orgnih.gov. Although research has focused on the isomer m-methoxystyrene, the principles are directly applicable to this compound. MATI spectroscopy has been used to identify and characterize four different rotational isomers (rotamers) of m-methoxystyrene aip.orgresearchgate.net. The technique provides precise adiabatic ionization energies and vibrationally resolved cation spectra for each isomer aip.orgresearchgate.net. Most of the observed active vibrations in the cationic ground state involve in-plane ring deformation and substituent-sensitive bending motions aip.orgresearchgate.net.
Interactive Data Table: MATI Spectroscopy Data for m-Methoxystyrene Rotamers
| Rotamer | S₁ ← S₀ Excitation Energy (cm⁻¹) aip.orgresearchgate.net | Adiabatic Ionization Energy (cm⁻¹) aip.orgresearchgate.net |
|---|---|---|
| I | 32,767 | 65,391 |
| II | 32,907 | 64,977 |
| III | 33,222 | 65,114 |
| IV | 33,281 | 64,525 |
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Dispersity Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (dispersity, Đ) of polymers like poly(this compound) scipoly.com. This technique separates polymer molecules based on their hydrodynamic volume in solution.
GPC/SEC is crucial for characterizing the success of a polymerization reaction. For living polymerizations, a narrow dispersity (Đ close to 1.0) is expected, indicating that all polymer chains grow at a similar rate nih.gov. For instance, in a visible light-controlled living cationic polymerization of this compound, GPC analysis showed the formation of poly(this compound) with a low molar-mass dispersity (Đ = 1.25) nih.gov. In the synthesis of block copolymers, GPC is used to determine the molecular weight of the initial block before the addition of the next monomer polymersource.ca.
Interactive Data Table: GPC Data for Poly(this compound) Samples
| Sample | Mn (g/mol) | Mw (g/mol) | Đ (Mw/Mn) |
|---|---|---|---|
| Poly(this compound) scipoly.com | 400,000 | - | - |
| Poly(styrene-b-4-methoxystyrene) polymersource.ca | 16,000 | 17,920 | 1.12 |
Time-Resolved Spectroscopy (e.g., Nanosecond and Picosecond Transient Absorption Spectroscopy) for Reaction Kinetics
Time-resolved spectroscopy techniques, such as nanosecond and picosecond transient absorption spectroscopy, are powerful for studying the kinetics of fast reactions, including polymerization initiation and propagation steps ornl.govspectroscopyeurope.com. These methods involve exciting a sample with a short laser pulse (pump) and monitoring the subsequent changes in absorption with a second, delayed pulse (probe) ornl.govspectroscopyeurope.com.
By capturing the optical signatures of transient species, such as radicals or cations, one can follow the reaction kinetics and elucidate reaction mechanisms ornl.gov. The time resolution of these techniques, which can be on the order of femtoseconds to nanoseconds, allows for the direct observation of short-lived intermediates that are critical to the polymerization process ornl.govspectroscopyeurope.com. This information is invaluable for optimizing reaction conditions and designing new polymerization systems.
Computational Chemistry and Theoretical Modeling of 4 Methoxystyrene Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations are widely employed to investigate the mechanisms of reactions involving 4-methoxystyrene, offering detailed information about intermediates and transition states.
Energy Profiles and Transition State Analysis of Dimerization and Polymerization
DFT studies have been instrumental in elucidating the energy profiles and transition states for the dimerization and polymerization of this compound. For instance, the homo-dimerization of this compound via a radical cationic pathway has been computationally investigated, revealing a stepwise mechanism. This study indicated that the cis-adduct is kinetically favored due to a lower activation barrier (ΔΔE‡ of 4.1 kcal mol−1), while the trans-adduct is thermodynamically favored with a more stable reaction energy (ΔΔE of 3.7 kcal mol−1). rsc.org
In the context of polymerization catalyzed by α-diimine palladium complexes, DFT calculations have rigorously examined the mechanism. mdpi.compreprints.org These studies have shown that during the chain initiation step, the 2,1-insertion of para-methoxystyrene is favored over the 1,2-insertion, both kinetically and thermodynamically, when using certain catalysts. mdpi.compreprints.orgresearchgate.net For a specific cationic palladium complex (A+), the 1,2-insertion pathway involves the coordination of the C=C bond of pMOS, forming a stable coordination complex with a calculated ΔG of -11.6 kcal/mol. preprints.org The subsequent insertion via a four-center transition state requires an energy barrier of 20.8 kcal/mol, leading to an exergonic reaction forming an intermediate. preprints.org The 2,1-insertion product is found to be thermodynamically more stable than the 1,2-insertion product by 12.4 kcal/mol. mdpi.com
However, theoretical calculations also suggest that while 2,1-insertion might be kinetically and thermodynamically favored during initiation with some catalysts, the 1,2-insertion product can transition into the chain propagation stage, leading to a polymer with high 1,2-regioselectivity. mdpi.comresearchgate.net The energy barriers for chain propagation via both 1,2- and 2,1-insertion have been calculated to be significantly high with certain catalysts, potentially limiting polymer formation. mdpi.com
Interactive Table 1: Calculated Gibbs Free Energies for pMOS Insertion (Catalyst A+) mdpi.compreprints.org
| Step | Insertion Mode | ΔG (Coordination) (kcal/mol) | Activation Barrier (kcal/mol) | ΔG (Intermediate Formation) (kcal/mol) |
| Chain Initiation | 1,2-Insertion | -11.6 preprints.org | 20.8 preprints.org | -17.4 (exergonic) preprints.org |
| Chain Initiation | 2,1-Insertion | -12.9 (Coordination to form A4pMOS21) mdpi.com | 29.9 (ATS2pMOS21) mdpi.com | -29.8 (Intermediate A3pMOS21) mdpi.com |
| Chain Propagation | 1,2-Insertion | 10.9 (Coordination to form A4pMOS12) mdpi.com | 33.1 (ATS2pMOS12) mdpi.com | - |
| Chain Propagation | 2,1-Insertion | 12.9 (Coordination to form A4pMOS21) mdpi.com | 29.9 (ATS2pMOS21) mdpi.com | - |
Note: Values are approximate and depend on the specific computational methodology and catalyst system studied.
Conformational Analysis and Rotamer Studies of this compound and its Derivatives
Conformational analysis using computational methods helps in understanding the preferred spatial arrangements of this compound. For m-methoxystyrene, four rotamers have been identified and studied using techniques like resonant two-photon ionization and mass analyzed threshold ionization spectroscopy, supported by theoretical calculations. researchgate.netresearchgate.netaip.orgnih.gov These studies provide insights into the relative energies of these rotamers in different electronic states (S0, S1, and D0) and how the orientation of the methoxyl group affects vibrational frequencies. researchgate.netresearchgate.netaip.orgnih.gov Two-dimensional potential energy surface calculations have also been used to support experimental findings regarding restricted isomerization in the S1 and D0 states. researchgate.netnih.gov
Computational conformational analysis has also been applied to derivatives of styrene (B11656), such as benzyl-imidazolidinone derivatives, to understand the rotation around C-C bonds and the influence of intramolecular interactions like London dispersion. ethz.ch While these studies are on related systems, the principles and methodologies are applicable to understanding the conformational landscape of this compound.
Interactive Table 2: Excitation and Ionization Energies for m-Methoxystyrene Rotamers aip.orgnih.gov
| Rotamer | S1← S0 Excitation Energy (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |
| I | 32767 aip.orgnih.gov | 65391 aip.orgnih.gov |
| II | 32907 aip.orgnih.gov | 64977 aip.orgnih.gov |
| III | 33222 aip.orgnih.gov | 65114 aip.orgnih.gov |
| IV | 33281 aip.orgnih.gov | 64525 aip.orgnih.gov |
Note: Data for m-methoxystyrene, a structural isomer of this compound.
Quantum Chemical Calculations of Reactivity Parameters and Electrochemical Potentials
Quantum chemical calculations are valuable for determining reactivity parameters and electrochemical potentials, which help predict the behavior of this compound in various reactions. Concepts like global hardness, electrophilicity, and electronic chemical potential are derived from these calculations and can be correlated with chemical reactivity. niscpr.res.inrasayanjournal.co.in
Electrochemical potentials, specifically, are crucial for understanding reactions involving radical cations, such as the dimerization of this compound initiated by one-electron oxidants. rsc.org The calculation of reduction potentials provides a direct measure of the thermodynamic feasibility of initiation and termination steps involving radical cations. rsc.org For reactions between different alkenes, their electrochemical potentials help determine their roles as caticogenic (readily forming radical cations) or caticophilic (attacking radical cations) species under oxidation conditions. rsc.org
In studies of silylation reactions of vinyl arenes, including this compound, DFT calculations have been used to examine the influence of electronic properties on reaction pathways and activation barriers. mdpi.com The electron-donating nature of the methoxy (B1213986) group in this compound was found to slightly ease the activation of the C=C bond compared to styrene, although the experimental silylation efficiency was similar to that of styrene. mdpi.com
Modeling of Polymerization Processes and Regioselectivity (e.g., 1,2- vs. 2,1-Insertion)
Computational modeling, particularly using DFT, is extensively used to understand and predict the regioselectivity in the polymerization of this compound. Studies on palladium-catalyzed polymerization have focused on the preference for 1,2- vs. 2,1-insertion. mdpi.compreprints.orgresearchgate.net
As discussed in Section 6.1.1, DFT calculations have shown that the regioselectivity can be influenced by the catalyst structure, specifically the steric hindrance from ancillary ligands. mdpi.comresearchgate.net Larger van der Waals volumes of ancillary ligands have been correlated with reduced energy barrier differences between 1,2- and 2,1-insertions, enhancing the regioselectivity for 1,2-insertion in para-methoxystyrene polymerization. mdpi.comresearchgate.netmdpi.com
Theoretical studies have also investigated the polymerization of ortho-methoxystyrene catalyzed by rare-earth catalysts, using DFT calculations to understand the origins of stereoselectivity (syndiotactic vs. isotactic). acs.org These studies analyzed energy profiles and transition states for monomer insertion, revealing how ligand structures and monomer orientation influence the stereochemical outcome. acs.org While focused on an isomer, these studies highlight the power of computational modeling in understanding the intricate details of stereocontrol in polymerization.
Electronic Structure and Photophysical Property Simulations of this compound and Catalytic Systems
Simulations of electronic structure and photophysical properties provide insights into how this compound and associated catalytic systems behave under photoexcitation. Time-Dependent Density Functional Theory (TD-DFT) is a common method for studying excited states and spectroscopic properties. aip.org
Studies on naphthalimide derivatives substituted with this compound have investigated their fluorescent properties. researchgate.net Computational methods can be used to understand the electronic transitions and charge transfer characteristics in such molecules, which dictate their absorption and emission spectra. researchgate.netresearchgate.net For instance, the introduction of electron-donating groups like the methoxystyryl fragment can extend the π-system and lead to intramolecular charge transfer (ICT), influencing photophysical properties. researchgate.net
In the context of photocatalysis involving this compound, computational studies can help characterize the electronic properties of the photocatalyst and understand the electron transfer processes involved in initiating polymerization. chemrxiv.orgresearchgate.net DFT calculations have been used to optimize the chemical conformation and analyze the frontier orbitals and energy levels of organic photocatalysts used in the visible light-controlled cationic polymerization of this compound. chemrxiv.org These computational insights complement experimental observations of living polymerization characteristics and photo "on-off" switching ability. chemrxiv.orgresearchgate.net Simulations can also explore how protein scaffolds in artificial metalloenzymes can tune the photophysical properties of metal polypyridyl complexes used in photocatalytic reactions involving this compound. nsf.govrsc.org
Advanced Materials Development and Research Implications from 4 Methoxystyrene Polymers
Design of Controlled Architecture Polymers with Tailored Properties for Advanced Applications
Controlled polymerization techniques are crucial for synthesizing poly(4-methoxystyrene) with precise control over molecular weight, molecular weight distribution, and polymer architecture. Living polymerization methods, such as living anionic polymerization and controlled cationic polymerization, have been employed for this purpose polymersource.caunc.edu. These techniques enable the creation of polymers with well-defined structures, including block copolymers and star-shaped polymers, which exhibit tailored properties for specific applications acs.orgacs.org.
For instance, living anionic polymerization of this compound can yield poly(this compound) with low polydispersity indices (PDI), indicating a narrow molecular weight distribution polymersource.ca. Controlled cationic polymerization, particularly visible light-controlled methods, has also shown promise in achieving living characteristics for this compound polymerization, allowing for predictable molar mass and narrow dispersity nih.govnih.gov.
The ability to control polymer architecture is essential for tuning material properties. For example, star-shaped poly(p-methoxystyrene) with well-defined structures has been synthesized using one-pot living cationic polymerization, demonstrating the potential for creating complex architectures acs.orgacs.org. These controlled architectures can lead to enhanced thermal, mechanical, and electronic properties compared to their linear counterparts.
Potential for Optoelectronic Materials through Precision Polymer Synthesis
Poly(this compound) and its copolymers hold potential for applications in optoelectronic materials. The electronic properties of polymers, which are critical for optoelectronic devices, can be influenced by the monomers used and the precision of the polymerization process mdpi.com.
Controlled polymerization techniques, such as RAFT polymerization, allow for the accurate control of molecular weight, molecular weight distributions, and architecture of optoelectronic polymers, which can benefit the performance of optoelectronic devices mdpi.com. While much of the research in light-controlled polymerization for optoelectronics has focused on free radical polymerization, there is growing interest in applying these methods to cationic polymerization of monomers like this compound to avoid issues like color contamination and metal contamination from residual catalysts sjtu.edu.cnchemrxiv.org.
Research has explored the synthesis of functionalized polymers using styrene (B11656) derivatives, including this compound, for applications in electronics evitachem.com. The ability to synthesize polymers with controlled structures and incorporate functional groups is key to developing high-performance optoelectronic materials.
Research into Biomaterials Applications Enabled by Controlled Polymerization
Controlled polymerization of this compound also has implications for the development of biomaterials. The precise control over polymer structure and properties afforded by living polymerization techniques is advantageous for creating materials intended for biological applications tcichemicals.com.
While residual photocatalysts and metal contamination from some polymerization methods can limit the application of polymers in biomaterials, the development of metal-free and decolorable photocatalytic systems for controlled cationic polymerization of monomers like this compound is addressing these challenges nih.govsjtu.edu.cnchemrxiv.org. These advancements facilitate the synthesis of polymers suitable for use in biomaterials where purity and low toxicity are paramount.
Furthermore, the ability to synthesize polymers with specific molecular weights and architectures through controlled polymerization allows for the design of biomaterials with tailored interactions with biological systems.
Development of Functionalized Polymer Systems through Post-Polymerization Modification
Post-polymerization modification is a powerful strategy to introduce specific functionalities into poly(this compound) and its copolymers, expanding their potential applications. This approach involves chemically modifying the pre-formed polymer chains to graft new functional groups or alter the polymer's structure researchgate.net.
This method allows for the introduction of functional groups that may not be compatible with direct polymerization conditions researchgate.net. For example, post-polymerization modification can be used to create functionalized polystyrene derivatives with enhanced properties, such as improved flame retardancy preprints.org.
Research has demonstrated the effectiveness of post-polymerization modification for introducing a variety of functional groups onto polymer chains, including those derived from styrene derivatives researchgate.net. This enables the creation of functionalized poly(this compound) systems with properties tailored for specific advanced applications.
Q & A
Basic Research Questions
Q. How can 4-methoxystyrene be synthesized and characterized in a laboratory setting?
- Methodological Answer : A one-pot synthesis route involves bromination of 4-allylanisole followed by elimination and substitution reactions to generate this compound derivatives. Key steps include stabilizing phenonium ion intermediates via the electron-donating methoxy group . Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm the double bond formation and substitution patterns, supplemented by gas chromatography-mass spectrometry (GC-MS) for purity analysis. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are critical to validate identity .
Q. What safety protocols are essential when handling this compound in experimental workflows?
- Methodological Answer : Due to its flammability and potential toxicity, this compound must be stored under inert gas (e.g., nitrogen) in a cool, dark environment to prevent polymerization. Handling requires fume hoods, flame-resistant gloves, and explosion-proof equipment. Toxicity studies indicate acute hazards via inhalation; thus, real-time air monitoring and waste neutralization protocols (e.g., using activated carbon) are recommended .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in radical cation-mediated cycloadditions?
- Methodological Answer : Laser flash photolysis experiments reveal that the methoxy group lowers the oxidation potential of this compound, enhancing its electron-donating capacity. Absolute rate constants for radical cation reactions show a reactivity trend: 4-H > 4-CH₃ > 4-CH₃O > 4-CH₃O-β-CH₃. Steric effects at the β-position further reduce reactivity. These findings are critical for designing Diels-Alder reactions, where electron-rich alkenes favor addition over electron transfer .
Q. What experimental approaches resolve contradictions in kinetic data for iron(IV)-oxo porphyrin-catalyzed oxidations of this compound?
- Methodological Answer : Discrepancies in energy barriers (e.g., 5.6 vs. 10.1 kcal/mol for carboxylate vs. methyl ester substituents) arise from competing electrophilic and nucleophilic pathways. To address this, employ stopped-flow kinetics with UV-vis monitoring to track intermediate formation. Density functional theory (DFT) simulations can validate experimental activation energies by comparing computed transition states with observed rate constants (e.g., 3.2 vs. 0.2 m⁻¹s⁻¹ for different substituents) .
Q. How can this compound serve as a probe molecule for studying Brønsted acid sites in zeolites?
- Methodological Answer : Oligomerization of this compound over zeolite ZSM-5 is monitored via fluorescence spectroscopy or X-ray diffraction (XRD). The methoxy group enhances selectivity for acid-catalyzed reactions. Experimental steps include vapor-phase exposure of zeolites to this compound for 4 hours, followed by X-ray excited optical fluorescence (XEOF) imaging to map active sites. Normalized fluorescence intensity correlates with micropore volume and catalytic activity .
Q. What are the advantages and limitations of visible light-controlled cationic polymerization of this compound?
- Methodological Answer : A tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate/chain transfer agent (CTA) system enables precise control over polymer molecular weight (Đ < 1.2). Key advantages include avoiding heavy metal catalysts and enabling spatiotemporal control. Limitations include residual photocatalyst contamination, which can be mitigated via size-exclusion chromatography. Real-time monitoring using in-situ NMR or Raman spectroscopy ensures reaction fidelity .
Contradictions and Data Gaps
Q. Why do computational models for this compound reactivity sometimes conflict with experimental Hammett parameters?
- Methodological Answer : Deviations in σρ+ values (e.g., for this compound in Wacker-type oxidations) stem from solvent effects and non-linear electronic interactions. Hybrid QM/MM simulations incorporating explicit solvent molecules improve accuracy. Experimental validation via kinetic isotope effects (KIEs) or substituent-swapping studies can resolve discrepancies .
Guidelines for Rigorous Research
- Data Reproducibility : Document experimental conditions (e.g., solvent purity, catalyst batch) in supplemental information .
- Peer Review : Prioritize studies published in journals with rigorous peer review (e.g., Chemistry—A European Journal) .
- Open Science : Share raw data (e.g., XRD files, kinetic traces) via repositories like Zenodo to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
